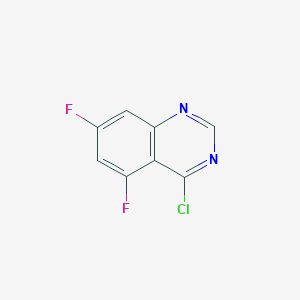

4-Chloro-5,7-difluoroquinazoline

Description

BenchChem offers high-quality 4-Chloro-5,7-difluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5,7-difluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,7-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHQPNLHJJSYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CN=C2Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695039 | |

| Record name | 4-Chloro-5,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791602-75-0 | |

| Record name | 4-Chloro-5,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5,7-difluoroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5,7-difluoroquinazoline stands as a pivotal building block in contemporary medicinal chemistry, particularly in the development of targeted therapeutics. Its unique electronic properties, stemming from the presence of two fluorine atoms and a reactive chlorine atom on the quinazoline scaffold, make it a highly sought-after intermediate for the synthesis of potent enzyme inhibitors and other biologically active molecules. This guide provides a comprehensive overview of 4-Chloro-5,7-difluoroquinazoline, covering its fundamental properties, synthesis, reactivity, and key applications, with a focus on practical insights for researchers in the field.

Core Properties and Identification

CAS Number: 791602-75-0[1][2][3][4]

4-Chloro-5,7-difluoroquinazoline is a solid, typically appearing as a white to off-white powder, and is classified as an irritant.[1] A thorough understanding of its physicochemical properties is essential for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₂N₂ | [1][3] |

| Molecular Weight | 200.57 g/mol | [2][3] |

| IUPAC Name | 4-chloro-5,7-difluoroquinazoline | [3] |

| Physical State | Solid | |

| Hazard | Irritant | [1] |

Synthesis of 4-Chloro-5,7-difluoroquinazoline: A Proposed Pathway

A likely starting material for this synthesis is 2-amino-4,6-difluorobenzoic acid . The proposed synthetic workflow is as follows:

Caption: Proposed synthesis of 4-Chloro-5,7-difluoroquinazoline.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 5,7-Difluoroquinazolin-4(3H)-one

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,6-difluorobenzoic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents).

-

Heat the reaction mixture to a high temperature (typically 160-180 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Pour the mixture into cold water to induce further precipitation.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 5,7-difluoroquinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-5,7-difluoroquinazoline

-

In a well-ventilated fume hood, carefully charge a round-bottom flask with 5,7-difluoroquinazolin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

-

Heat the mixture to reflux (around 100-110 °C) and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the product under vacuum to obtain 4-Chloro-5,7-difluoroquinazoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.

Reactivity and Key Applications in Drug Discovery

The chemical reactivity of 4-Chloro-5,7-difluoroquinazoline is dominated by the lability of the chlorine atom at the 4-position, making it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the fluorine atoms and the nitrogen atoms in the quinazoline ring further activates the C4 position towards nucleophilic attack. This reactivity is the cornerstone of its utility in the synthesis of a diverse array of drug candidates.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, most notably amines, to form 4-amino-5,7-difluoroquinazoline derivatives. This reaction is fundamental to the synthesis of numerous kinase inhibitors, where the amino group serves as a key pharmacophoric element for binding to the hinge region of the kinase domain.

Caption: Nucleophilic aromatic substitution of 4-Chloro-5,7-difluoroquinazoline.

General Experimental Protocol for SₙAr with Amines:

-

Dissolve 4-Chloro-5,7-difluoroquinazoline (1 equivalent) in a suitable solvent such as isopropanol, n-butanol, or dioxane.

-

Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SₙAr, the chloro-substituent on the quinazoline ring also participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino moieties at the 4-position, further expanding the chemical space accessible from this versatile intermediate.

Suzuki-Miyaura Coupling:

This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is particularly useful for synthesizing compounds with biaryl or aryl-heteroaryl scaffolds.

Caption: Suzuki-Miyaura coupling of 4-Chloro-5,7-difluoroquinazoline.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 4-Chloro-5,7-difluoroquinazoline (1 equivalent), the aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃.

-

Add a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction provides an alternative and often milder method for C-N bond formation compared to traditional SₙAr, and it is compatible with a broad range of amines.

Sources

- 1. 791602-75-0 Cas No. | 4-Chloro-5,7-difluoroquinazoline | Matrix Scientific [matrixscientific.com]

- 2. 791602-75-0 | 4-Chloro-5,7-difluoroquinazoline - AiFChem [aifchem.com]

- 3. 4-Chloro-5,7-difluoroquinazoline | C8H3ClF2N2 | CID 53402600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-5,7-difluoroquinazoline | 791602-75-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,7-difluoroquinazoline

Introduction: The Significance of 4-Chloro-5,7-difluoroquinazoline in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique heterocyclic structure allows for diverse functionalization, leading to compounds with a wide array of biological activities.[1] Within this important class of molecules, 4-Chloro-5,7-difluoroquinazoline stands out as a pivotal intermediate in the synthesis of highly targeted therapeutics, particularly in the realm of oncology. The strategic placement of fluorine atoms at the 5 and 7 positions can significantly enhance the metabolic stability and binding affinity of drug candidates, a concept well-utilized in the design of kinase inhibitors.[2] The chloro group at the 4-position serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce a variety of pharmacophores.[3]

This guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-5,7-difluoroquinazoline, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the chosen synthetic routes, offering not just protocols, but a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of 4-Chloro-5,7-difluoroquinazoline (I) points to the key intermediate, 5,7-difluoroquinazolin-4(3H)-one (II). The transformation of the hydroxyl group in the quinazolinone to the chloride is a standard and well-documented reaction. The quinazolinone core (II) can, in turn, be constructed from 2-amino-4,6-difluorobenzoic acid (III) through cyclization with a suitable one-carbon source, such as formamide or triethyl orthoformate. This anthranilic acid derivative (III) is the critical starting material, the synthesis of which is a key focus of this guide.

Caption: Retrosynthetic analysis of 4-Chloro-5,7-difluoroquinazoline.

Synthesis Pathway I: Construction of the Quinazolinone Core

The primary challenge in the synthesis of 4-Chloro-5,7-difluoroquinazoline lies in the efficient preparation of the 5,7-difluoroquinazolin-4(3H)-one intermediate. This is typically achieved through the cyclization of 2-amino-4,6-difluorobenzoic acid.

Step 1: Synthesis of 2-Amino-4,6-difluorobenzoic Acid

The synthesis of 2-amino-4,6-difluorobenzoic acid is a multi-step process that begins with a commercially available difluoroaniline derivative. A plausible route involves the hydrolysis of 2-amino-4,6-difluorobenzonitrile.

Protocol for the Synthesis of 2-Amino-4,6-difluorobenzoic Acid:

A detailed experimental procedure for the hydrolysis of the corresponding amide, which is derived from the nitrile, is available and can be adapted.[4]

-

Preparation of the Amide (Conceptual): 2-Amino-4,6-difluorobenzonitrile can be partially hydrolyzed to the corresponding amide under controlled acidic or basic conditions.

-

Hydrolysis to the Carboxylic Acid: A solution of sodium hydroxide and hydrogen peroxide in water is added dropwise to a suspension of the amide in water at 0 °C.[4]

-

The reaction mixture is then stirred at room temperature for several hours.

-

Upon completion, the pH is adjusted to 3 with formic acid, leading to the precipitation of the target compound.[4]

-

The precipitate is collected by filtration and dried to yield 2-amino-4,6-difluorobenzoic acid.[4]

Causality: The use of hydrogen peroxide under basic conditions facilitates the oxidative hydrolysis of the amide to the carboxylic acid. The careful control of temperature and pH during the workup is crucial to ensure the selective precipitation and high purity of the product.

Step 2: Cyclization to 5,7-Difluoroquinazolin-4(3H)-one

With the key anthranilic acid in hand, the next step is the formation of the quinazolinone ring. This is a classic condensation reaction.

Caption: Cyclization to form the quinazolinone ring.

Protocol for the Synthesis of 5,7-Difluoroquinazolin-4(3H)-one:

-

A mixture of 2-amino-4,6-difluorobenzoic acid and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 5,7-difluoroquinazolin-4(3H)-one.

Causality: Formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to close the pyrimidine ring of the quinazolinone. The high temperature provides the necessary activation energy for the condensation and subsequent cyclization.

Synthesis Pathway II: Chlorination to the Final Product

The final step in the synthesis is the conversion of the 4-hydroxy group of the quinazolinone to a chloro group. This is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions.

Step 3: Chlorination of 5,7-Difluoroquinazolin-4(3H)-one

The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol for the Synthesis of 4-Chloro-5,7-difluoroquinazoline:

-

5,7-Difluoroquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride.

-

A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diethylaniline is added.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-5,7-difluoroquinazoline.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The addition of a catalytic amount of DMF or an amine accelerates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the quinazolinone. The quench on ice is a critical step to safely decompose any remaining phosphorus oxychloride and precipitate the product.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-Amino-4,6-difluorobenzamide | 2-Amino-4,6-difluorobenzoic acid | NaOH, H₂O₂, HCOOH | ~86%[4] |

| 2 | 2-Amino-4,6-difluorobenzoic acid | 5,7-Difluoroquinazolin-4(3H)-one | Formamide | Good to Excellent |

| 3 | 5,7-Difluoroquinazolin-4(3H)-one | 4-Chloro-5,7-difluoroquinazoline | POCl₃, DMF (cat.) | High |

Conclusion and Future Perspectives

The synthesis of 4-Chloro-5,7-difluoroquinazoline is a well-defined process that relies on the successful execution of several key chemical transformations. The methodologies outlined in this guide provide a robust foundation for the laboratory-scale preparation of this important synthetic intermediate. Further optimization of reaction conditions, particularly in the cyclization and chlorination steps, can lead to improved yields and purity. The development of more environmentally benign methods, potentially utilizing greener solvents and catalysts, remains an active area of research. As the demand for novel, highly specific therapeutics continues to grow, the efficient and scalable synthesis of key building blocks like 4-Chloro-5,7-difluoroquinazoline will remain a critical endeavor in the field of drug discovery and development.

References

-

PubChem. (n.d.). 4-Chloro-5,7-difluoroquinazoline. Retrieved from [Link]

-

Camps, P., Morral, J., & Muñoz-Torrero, D. (1999). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses, (10), 638-639. Available at: [Link]

-

MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8243. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-3H-quinazolin-4-one. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2022). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. Retrieved from [Link]

-

Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1823–1829. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubMed Central. (2014). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 903-908. Available at: [Link]

-

PubMed Central. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(59), 37453-37457. Available at: [Link]

-

PubMed. (2015). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. European Journal of Medicinal Chemistry, 92, 524-535. Available at: [Link]

Sources

A-Z Guide to 4-Chloro-5,7-difluoroquinazoline: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Chloro-5,7-difluoroquinazoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic importance lies in its function as a versatile intermediate for the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. The quinazoline scaffold is recognized as a "privileged structure" capable of binding to multiple receptor types.[1][2] The presence of a reactive chlorine atom at the C4 position, activated by the electron-withdrawing nature of the pyrimidine ring and fluorine substituents, makes it an ideal substrate for nucleophilic aromatic substitution. This guide provides a comprehensive overview of its core physical and chemical properties, outlines a validated synthetic protocol, discusses its reactivity, and explores its applications, offering a technical resource for researchers in organic synthesis and pharmaceutical development.

Compound Identification and Structure

Proper identification is the foundation of all chemical research. 4-Chloro-5,7-difluoroquinazoline is systematically identified by the following descriptors.

-

IUPAC Name : 4-chloro-5,7-difluoroquinazoline[3]

-

CAS Number : 791602-75-0[3]

-

Molecular Formula : C₈H₃ClF₂N₂[3]

-

Molecular Structure :

Core Physical and Chemical Properties

The majority of publicly available data on 4-Chloro-5,7-difluoroquinazoline consists of computed properties. These values provide essential benchmarks for experimental design, such as selecting appropriate solvent systems and predicting compound behavior in various matrices.

| Property | Value | Source |

| Molecular Weight | 200.57 g/mol | PubChem[3] |

| Exact Mass | 199.9952821 Da | PubChem[3] |

| Appearance | (Predicted) White to off-white solid | General observation for similar compounds |

| XLogP3 | 2.7 | PubChem[3] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Note: Experimental values for properties like melting point and boiling point are not widely reported. Researchers should perform their own characterization.

Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features, crucial for reaction monitoring and structural confirmation.

-

¹H NMR : The proton NMR spectrum is expected to be simple and highly characteristic. It should feature three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C2 will likely be the most downfield (deshielded) due to the influence of the two adjacent nitrogen atoms. The protons at C6 and C8 will appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine atoms.

-

¹³C NMR : The carbon spectrum will show eight distinct signals. Carbons bonded to electronegative atoms (Cl, F, and N) will be significantly downfield. The C4 carbon, bonded to chlorine and flanked by nitrogen atoms, is expected to be highly deshielded. Large C-F coupling constants are a characteristic feature to be expected for the C5 and C7 signals.[4][5][6][7]

-

Mass Spectrometry (ESI-MS) : The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 201.0025. A characteristic isotopic pattern for one chlorine atom (an M+2 peak at ~32% intensity of the M peak) would be a definitive feature for confirmation.

Chemical Reactivity: A Gateway to Novel Derivatives

The primary utility of 4-Chloro-5,7-difluoroquinazoline stems from the high reactivity of the chlorine atom at the C4 position. This position is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[8][9]

Causality of Reactivity : The electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, combined with the fluorine atoms on the benzene ring, significantly reduce the electron density of the quinazoline system. This electronic pull makes the C4 carbon exceptionally electron-deficient and activates the C-Cl bond for displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols.[10][11] This reaction is the cornerstone of its use in constructing libraries of potential drug candidates.[10]

Caption: Key reactivity of 4-Chloro-5,7-difluoroquinazoline via SₙAr.

Synthesis Protocol: Chlorination of 5,7-Difluoroquinazolin-4(3H)-one

The most direct and widely adopted method for synthesizing 4-chloroquinazolines is the chlorination of the corresponding quinazolin-4(3H)-one precursor.[12][13][14] This protocol is a self-validating system as the conversion can be easily monitored, and the product's identity is readily confirmed.

Rationale : Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are powerful chlorinating agents that effectively convert the cyclic amide (quinazolinone) into the more reactive chloro-derivative. The addition of a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride accelerates the reaction by forming the highly reactive Vilsmeier reagent in situ.[12]

Caption: General workflow for the synthesis of 4-Chloro-5,7-difluoroquinazoline.

Step-by-Step Methodology :

-

Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1.0 equivalent of 5,7-difluoroquinazolin-4(3H)-one in excess thionyl chloride (SOCl₂) (approx. 10-15 mL per gram of starting material).

-

Catalyst Addition : To the stirring suspension at room temperature, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3-5 drops) dropwise.

-

Reaction : Heat the mixture to reflux (approx. 80°C). The solid should gradually dissolve as the reaction proceeds.

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up : Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Isolation : The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. Alternatively, the aqueous mixture can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification : The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and countless clinical candidates built upon this framework.[2][15] 4-Chloro-5,7-difluoroquinazoline serves as a high-value starting material for creating derivatives with a range of therapeutic applications.

-

Kinase Inhibitors : The most prominent application is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[16] The 4-anilinoquinazoline structure is a classic pharmacophore that mimics the ATP molecule, binding to the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR). The chlorine atom is displaced by a substituted aniline to generate the final active pharmaceutical ingredient (API).[10]

-

Antimicrobial and Antiviral Agents : The quinazoline nucleus is also present in compounds with demonstrated antimicrobial and antiviral activities.[2][15]

-

CNS and Other Indications : Modifications of the quinazoline structure have led to agents with applications in treating hypertension, inflammation, and other conditions, highlighting the scaffold's versatility.[15]

Safety and Handling

As a reactive halogenated heterocyclic compound, 4-Chloro-5,7-difluoroquinazoline requires careful handling in a controlled laboratory environment.[17][18]

-

GHS Hazard Statements : While specific GHS classifications for this compound are not universally harmonized, related compounds and supplier information suggest the following hazards:

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear ANSI-approved chemical splash goggles.[21]

-

Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body : A fully buttoned lab coat is required.

-

-

Handling Procedures :

-

Storage :

Conclusion

4-Chloro-5,7-difluoroquinazoline is a pivotal building block for chemical synthesis, particularly in the pharmaceutical industry. Its value is defined by the predictable and efficient reactivity of its C4-chloro substituent, which allows for facile diversification. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the laboratory and is key to unlocking its full potential in the discovery of next-generation therapeutics.

References

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5,7-difluoroquinazoline | C8H3ClF2N2 | CID 53402600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 19. 4-Chloro-5,7-difluoroquinazoline | 791602-75-0 [amp.chemicalbook.com]

- 20. chemscene.com [chemscene.com]

- 21. aksci.com [aksci.com]

- 22. szabo-scandic.com [szabo-scandic.com]

4-Chloro-5,7-difluoroquinazoline structural information and IUPAC name

An In-Depth Technical Guide to 4-Chloro-5,7-difluoroquinazoline: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5,7-difluoroquinazoline, a heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. The document details its structural information, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the critical role of this molecule as a versatile building block, particularly in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This guide is intended to serve as an authoritative resource, integrating technical data with practical insights to support ongoing and future research endeavors.

Introduction

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide effective ligands for a range of biological targets.[1] Within this class of compounds, 4-Chloro-5,7-difluoroquinazoline has emerged as a particularly valuable intermediate. Its importance stems from the strategic placement of its functional groups: the reactive chlorine atom at the 4-position and the electron-withdrawing fluorine atoms on the benzene ring. This specific arrangement modulates the electronic properties and reactivity of the molecule, making it an ideal precursor for the synthesis of potent and selective kinase inhibitors.[2]

The primary utility of 4-Chloro-5,7-difluoroquinazoline lies in its role as a key building block for targeted cancer therapies. Specifically, it is a common starting material for the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation and is often dysregulated in various cancers. The chlorine atom at the C-4 position is readily displaced by nucleophiles, allowing for the introduction of various aniline derivatives, which are essential for binding to the ATP-binding site of the EGFR kinase domain.

This guide will provide an in-depth analysis of the structural and chemical properties of 4-Chloro-5,7-difluoroquinazoline, offer a detailed protocol for its synthesis, and discuss its reactivity and applications, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery programs.

Structural Information and Physicochemical Properties

A thorough understanding of the structural and physicochemical properties of 4-Chloro-5,7-difluoroquinazoline is fundamental to its application in synthetic and medicinal chemistry.

Structural Identifiers

The definitive structural identifiers for 4-Chloro-5,7-difluoroquinazoline are provided in the table below. These identifiers are crucial for unambiguous documentation and database searching.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-5,7-difluoroquinazoline | PubChem[3] |

| CAS Number | 791602-75-0 | PubChem[3] |

| Molecular Formula | C₈H₃ClF₂N₂ | PubChem[3] |

| Molecular Weight | 200.57 g/mol | PubChem[3] |

| Canonical SMILES | C1=C(C=C(C2=C1N=CN=C2Cl)F)F | PubChem[3] |

| InChI Key | GYHQPNLHJJSYSN-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Data

The physicochemical properties of a compound influence its solubility, permeability, and overall suitability for drug development. While experimental data for 4-Chloro-5,7-difluoroquinazoline is not extensively published, the following table includes computed properties that provide valuable insights.

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[3] |

| Rotatable Bond Count | 0 | PubChem (Computed)[3] |

| Topological Polar Surface Area | 25.8 Ų | PubChem (Computed)[3] |

Note: The lipophilicity, indicated by the XLogP3 value, and the topological polar surface area are within the ranges typically considered favorable for oral bioavailability.

Synthesis of 4-Chloro-5,7-difluoroquinazoline

The synthesis of 4-chloro-substituted quinazolines is a well-established process in organic chemistry. The most common and efficient method involves the chlorination of the corresponding quinazolin-4-one precursor. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Proposed Synthetic Pathway

The synthesis of 4-Chloro-5,7-difluoroquinazoline can be logically envisioned to start from the commercially available 5,7-difluoroquinazolin-4(3H)-one. The following diagram illustrates this key synthetic step.

Sources

An In-depth Technical Guide to the Synthesis of Substituted Quinazolines

Foreword: The Enduring Relevance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] This therapeutic potential has established quinazoline-based compounds as the core of numerous approved drugs, such as the anticancer agents Gefitinib and Zydelig (Idelalisib).[3][6] The enduring interest in this scaffold continually fuels the development of novel and efficient synthetic methodologies for accessing structurally diverse substituted quinazolines. This guide provides a comprehensive overview of both classical and contemporary strategies for the synthesis of this vital heterocyclic motif, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Classical Approaches to Quinazoline Synthesis: The Foundations

The early syntheses of quinazolines laid the groundwork for much of the subsequent innovation in this field. These methods, while sometimes requiring harsh conditions, are still relevant and widely used for their reliability and scalability.

The Niementowski Quinazoline Synthesis

One of the most fundamental and enduring methods for constructing the quinazolin-4(3H)-one core is the Niementowski synthesis.[1][7][8] This reaction involves the thermal condensation of an anthranilic acid with an amide.

Causality Behind Experimental Choices: The reaction is typically performed at high temperatures (130–150°C) to drive the dehydration and cyclization steps.[1] The choice of amide directly dictates the substituent at the 2-position of the resulting quinazolinone, offering a straightforward handle for diversification. A common variation employs formamide to yield the parent quinazolin-4(3H)-one.[1]

Reaction Mechanism: The mechanism is believed to initiate with the acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the final 4(3H)-quinazolinone product.[1][9]

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Conventional Niementowski Synthesis

-

A mixture of anthranilic acid (1 equivalent) and the desired amide (excess, e.g., 3-5 equivalents) is heated at 130-150°C for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solidified mass is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess amide.

-

The crude product is collected by filtration and purified by recrystallization.

II. Modern Synthetic Strategies: Expanding the Chemical Space

Contemporary synthetic organic chemistry has introduced a plethora of innovative methods for quinazoline synthesis, often characterized by milder reaction conditions, higher efficiency, and broader substrate scope. These approaches include metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized the construction of heterocyclic scaffolds, and quinazolines are no exception.[10][11] Catalysts based on copper, palladium, iron, and manganese have been successfully employed, enabling novel bond formations and reaction pathways.[10][12]

Copper-Catalyzed Approaches: Copper catalysts are particularly versatile and cost-effective. They have been utilized in cascade reactions involving sequential Ullmann-type coupling and aerobic oxidation.[13] For instance, substituted (2-bromophenyl)methylamines can react with amides in the presence of a copper catalyst to yield quinazoline derivatives.[13] Another approach involves the copper-catalyzed reaction of 1-(2-bromophenyl)-methanamines and amidines.[12]

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): Earth-abundant and non-toxic manganese catalysts have emerged as a sustainable alternative for quinazoline synthesis.[10] The Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides an atom-economical route to 2-substituted quinazolines.[10][12]

Experimental Protocol: Mn(I)-Catalyzed Synthesis of 2-Substituted Quinazolines [12]

-

In a glovebox, a reaction tube is charged with 2-aminobenzyl alcohol (0.5 mmol), the primary amide (0.6 mmol), a Mn(I) catalyst (e.g., 5 mol%), and a suitable base (e.g., KOtBu, 1.0 mmol).

-

Toluene (2 mL) is added, and the tube is sealed.

-

The reaction mixture is heated at 130°C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of silica gel.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-substituted quinazoline.

| Catalyst System | Starting Materials | Key Features | Yield Range | Reference |

| CuI/K₃PO₄ | 1-(2-bromophenyl)-methanamines, Amidines | Tandem reaction, uses oxygen as oxidant | 43-90% | [12] |

| Mn(I) complex | 2-aminobenzyl alcohol, Primary amides | Acceptorless dehydrogenative coupling | 58-81% | [10][12] |

| FeCl₂/TBHP | 2-alkylamino N-H ketimines | sp³ C-H oxidation, intramolecular C-N bond formation | Good to excellent | [12] |

| Pd-catalyzed | 2-aminobenzonitriles, Aldehydes, Arylboronic acids | Three-component tandem reaction | Good | [13] |

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating.[14][15][16]

Causality Behind the "Microwave Effect": The rapid heating and localized superheating effects of microwaves can accelerate reaction rates by overcoming activation energy barriers more efficiently than conventional heating methods.[15] This is particularly beneficial for reactions that are sluggish or require high temperatures.

Applications in Quinazoline Synthesis: Microwave-assisted synthesis has been successfully applied to various quinazoline-forming reactions, including the Niementowski synthesis and Aza-Wittig reactions.[14][15] For example, the reaction of N-imidoyliminophosphorane with aldehydes under domestic microwave irradiation (300 W) for 3-4 minutes can produce quinazolines in good yields.[14][15]

Caption: General workflow for microwave-assisted quinazoline synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy.[6][17][18] Several MCRs have been developed for the synthesis of quinazolines and their derivatives.

Isatoic Anhydride-Based MCRs: Isatoic anhydride is a versatile building block in MCRs for the synthesis of quinazolinones.[6][19] For example, a one-pot reaction of isatoic anhydride, an aldehyde, and an amine or other nitrogen source can be catalyzed by an organocatalyst like triethanolamine in an aqueous medium to afford quinazolinone derivatives.[19]

One-Pot Three-Component Annulation: A one-pot, three-component annulation approach for the synthesis of quinazoline derivatives can be achieved through the reaction of a substituted benzaldehyde, a benzylamine, and an aniline.[12] This strategy allows for the rapid assembly of the quinazoline core from simple and readily available starting materials.

III. Synthesis of Key Quinazoline Derivatives

The versatility of the quinazoline scaffold has led to the development of specific synthetic routes for accessing derivatives with particular substitution patterns that are crucial for their biological activity.

Synthesis of 2,4-Disubstituted Quinazolines

Many biologically active quinazolines, including potent anti-angiogenesis agents, feature substitution at both the 2- and 4-positions.[20][21][22] A common synthetic strategy involves the sequential functionalization of the quinazoline core. For instance, a 4-chloroquinazoline intermediate can be prepared and subsequently reacted with various amines to introduce diversity at the 4-position.[20][23]

Experimental Protocol: Synthesis of 4-Amino-Substituted Quinazolines [20][23]

-

The corresponding quinazolin-4(3H)-one is chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline intermediate.

-

The 4-chloroquinazoline is then reacted with a primary or secondary amine in a suitable solvent (e.g., isopropanol, THF) at elevated temperatures.

-

The reaction is monitored by TLC, and upon completion, the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.

Synthesis of 4-Aminoquinazolines

The 4-aminoquinazoline moiety is a key pharmacophore in many tyrosine kinase inhibitors.[23][24][25] Efficient methods for the synthesis of these derivatives are therefore of high interest. A microwave-assisted approach involves the reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with various amines in a mixture of acetonitrile and acetic acid at 160°C for 10 minutes.[24]

IV. Conclusion and Future Perspectives

The synthesis of substituted quinazolines continues to be a vibrant area of research, driven by the significant therapeutic potential of this heterocyclic system. While classical methods like the Niementowski synthesis remain valuable, modern catalytic and microwave-assisted techniques, along with multicomponent strategies, have greatly expanded the toolkit available to medicinal chemists. These advanced methodologies offer milder reaction conditions, improved efficiency, and access to a wider range of structural diversity.

Future efforts in this field will likely focus on the development of even more sustainable and environmentally benign synthetic protocols, such as those employing earth-abundant metal catalysts or organocatalysts, and solvent-free or aqueous reaction conditions. The continued exploration of novel reaction pathways and the application of cutting-edge technologies will undoubtedly lead to the discovery of new quinazoline-based therapeutics with enhanced efficacy and selectivity.

References

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

-

Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

-

Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC. [Link]

-

Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

-

The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate. [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. ResearchGate. [Link]

-

A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ProQuest. [Link]

-

Novel one-pot synthesis of 4-aminoquinazolines. ACS Publications. [Link]

-

Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. Taylor & Francis Online. [Link]

-

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. [Link]

-

Niementowski quinoline synthesis. Wikipedia. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing. [Link]

-

Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar. [Link]

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. MDPI. [Link]

-

Recent Advances in Synthesis of Quinazolines: A Review. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. YMER. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. OUCI. [Link]

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Semantic Scholar. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]

-

A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. ACS Publications. [Link]

-

A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. RSC Publishing. [Link]

-

Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. MDPI. [Link]

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. NIH. [Link]

-

Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. MDPI. [Link]

-

Niementowski quinazoline synthesis. Wikipedia. [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. PubMed. [Link]

-

Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed. [Link]

-

Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. ACS Publications. [Link]

-

Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar. [Link]

-

Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing). [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Niementowski quinazoline synthesis. chemeurope.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]

- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Niementowski_quinazoline_synthesis [chemeurope.com]

- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 15. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 20. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

Safety, handling, and hazard information for 4-Chloro-5,7-difluoroquinazoline

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5,7-difluoroquinazoline

This document provides a comprehensive technical overview of the safety, handling, and hazard information for 4-Chloro-5,7-difluoroquinazoline (CAS No. 791602-75-0), a key building block in modern medicinal chemistry and drug development. This guide is intended for researchers, scientists, and laboratory professionals who handle this compound. The information herein is synthesized from available safety data and established best practices for managing halogenated heterocyclic compounds.

Chemical Identification and Core Properties

4-Chloro-5,7-difluoroquinazoline is a trifunctionalized heterocyclic compound. The presence of two fluorine atoms on the benzene ring and a reactive chlorine atom at the 4-position makes it a valuable intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors. Understanding its fundamental properties is the first step toward safe handling.

Table 1: Physical and Chemical Properties of 4-Chloro-5,7-difluoroquinazoline

| Property | Value | Source |

|---|---|---|

| CAS Number | 791602-75-0 | [1][2][3] |

| Molecular Formula | C₈H₃ClF₂N₂ | [1][3] |

| Molecular Weight | 200.57 g/mol | [1][4] |

| IUPAC Name | 4-chloro-5,7-difluoroquinazoline | [1][4] |

| Canonical SMILES | C1=C(C=C(C2=C1N=CN=C2Cl)F)F | [1] |

| InChI Key | GYHQPNLHJJSYSN-UHFFFAOYSA-N | [1][4] |

| Appearance | Solid (Typical for similar compounds) | N/A |

| XLogP3 (Computed) | 2.7 |[1] |

Note: Experimental physical properties such as melting and boiling points are not widely published. All handling procedures should assume the compound is a fine, potentially airborne powder.

Hazard Identification and GHS Classification

The primary operational risk associated with 4-Chloro-5,7-difluoroquinazoline stems from its irritant nature and potential toxicity if improperly handled. The Globally Harmonized System (GHS) classifications, aggregated from multiple suppliers, provide a clear framework for understanding these risks.[2][3][4]

Table 2: GHS Hazard Classifications

| Hazard Class | Hazard Code | Description | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning [4] |

| Allergic Skin Reaction | H317 | May cause an allergic skin reaction | Warning [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning [3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Warning [4] |

Causality Behind Hazards:

-

Irritation (Skin, Eyes, Respiratory): The aromatic rings and halogen substituents can interact with biological macromolecules, leading to irritation upon contact. Fine powders can be easily inhaled, causing irritation to the respiratory tract.[4][5]

-

Sensitization: As with many reactive intermediates, repeated skin contact may lead to sensitization, where subsequent exposures trigger an allergic reaction.[3]

-

Acute Toxicity: The "Harmful if swallowed" classification indicates that ingestion of even small quantities can cause significant adverse health effects.[4]

Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk during routine laboratory operations.

Engineering Controls: The First Line of Defense

The primary principle is to contain the chemical and prevent it from entering the operator's breathing zone or coming into contact with skin.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving solid 4-Chloro-5,7-difluoroquinazoline must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures that might generate dust or vapors outside of a fume hood.[7]

Personal Protective Equipment (PPE)

PPE is mandatory and serves as the final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles and a face shield are required, especially when handling the solid or during operations with a risk of splashing (e.g., reaction quenching).[3]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile. It is critical to inspect gloves for any defects before use and to change them immediately if contamination is suspected.[6] Given the chlorinated nature of the compound, double-gloving can provide additional protection.

-

Body Protection: A properly fastened laboratory coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are insufficient or during an emergency, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

-

Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] Keep away from sources of moisture, as this can lead to slow hydrolysis of the chloro-substituent, forming HCl.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow: Safe Handling in a Nucleophilic Aromatic Substitution (SNAr) Reaction

The C4-chloro group is highly susceptible to nucleophilic displacement, a common reaction for this substrate. The following protocol outlines the safety-critical steps for a typical SNAr reaction.

Methodology:

-

Preparation (in Fume Hood):

-

Don all required PPE (goggles, face shield, lab coat, nitrile gloves).

-

Designate a specific area within the fume hood for the experiment to contain potential contamination.

-

Carefully weigh 4-Chloro-5,7-difluoroquinazoline and the nucleophile (e.g., an amine) into a clean, dry reaction flask. Use a powder funnel to avoid leaving residue on the flask neck.

-

-

Reaction Setup (in Fume Hood):

-

Add the reaction solvent and a magnetic stir bar to the flask.

-

Assemble the reaction apparatus (e.g., condenser, nitrogen inlet). Ensure all glass joints are secure.

-

Begin stirring and heating as required by the specific protocol.

-

-

Monitoring:

-

Periodically and safely take small aliquots for reaction monitoring (e.g., by TLC or LC-MS) to avoid unnecessary exposure and to ensure the reaction proceeds as expected before moving to the workup phase.

-

-

Workup (in Fume Hood):

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly quench the reaction by adding the appropriate aqueous solution. Be prepared for a potential exothermic reaction or gas evolution.

-

Perform liquid-liquid extraction. Ensure the separatory funnel is properly vented away from the face to release any pressure buildup.

-

-

Purification and Waste Segregation:

-

Concentrate the organic layers using a rotary evaporator with the vacuum pump exhaust vented into the fume hood.

-

Purify the crude product (e.g., by column chromatography or recrystallization) within the fume hood.

-

Segregate all waste. Solid waste (gloves, paper towels) and liquid waste (aqueous and organic layers) must be collected in separate, clearly labeled hazardous waste containers.[9]

-

Workflow Visualization

The following diagram illustrates the critical safety checkpoints within the experimental workflow.

Caption: Experimental workflow with integrated safety checkpoints.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][5][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7]

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

-

Disposal Considerations

All waste containing 4-Chloro-5,7-difluoroquinazoline must be treated as hazardous chemical waste.[9]

-

Containerization: Collect all waste materials in a dedicated, sealed, and properly labeled container for halogenated organic waste.[9]

-

Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[9] Arrange for disposal through a licensed hazardous waste disposal company, following all local, regional, and national regulations. Incineration in a permitted hazardous waste incinerator is the preferred method.[9]

References

-

4-Chloro-5,7-difluoroquinazoline | C8H3ClF2N2 | CID 53402600 , PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-6,7-dimethoxyquinazoline Safety and Hazards , PubChem, National Center for Biotechnology Information. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY , Princeton University Environmental Health & Safety. [Link]

-

4-Chloro-6,7-dimethoxyquinoline Safety and Hazards , PubChem, National Center for Biotechnology Information. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents , Euro Chlor. [Link]

Sources

- 1. 4-Chloro-5,7-difluoroquinazoline | C8H3ClF2N2 | CID 53402600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-5,7-difluoroquinazoline | 791602-75-0 [amp.chemicalbook.com]

- 3. 791602-75-0 Cas No. | 4-Chloro-5,7-difluoroquinazoline | Matrix Scientific [matrixscientific.com]

- 4. 791602-75-0 | 4-Chloro-5,7-difluoroquinazoline - AiFChem [aifchem.com]

- 5. fishersci.com [fishersci.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro-5,7-difluoroquinazoline: Synthesis, Characterization, and Application

Introduction: Identifying a Key Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology. Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups to achieve high-affinity interactions with biological targets. Within this class, 4-Chloro-5,7-difluoroquinazoline emerges as a strategic and highly valuable intermediate. The chlorine atom at the 4-position serves as an exceptionally reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing pharmacophores. Concurrently, the fluorine atoms at the 5- and 7-positions are not mere spectators; their strong electron-withdrawing nature enhances the electrophilicity of the C4 position, further activating it for substitution. Moreover, these fluorine substituents can significantly modulate the physicochemical properties of the final molecule, improving metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. This guide provides a comprehensive overview of the essential technical details surrounding 4-Chloro-5,7-difluoroquinazoline, from its fundamental properties and synthesis to its critical role in the development of next-generation kinase inhibitors.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis and process development. All properties listed below are computationally derived and provide a robust baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₂N₂ | PubChem[1] |

| Molecular Weight | 200.57 g/mol | PubChem[1] |

| Exact Mass | 199.9952821 Da | PubChem[1] |

| CAS Number | 791602-75-0 | PubChem[1] |

| IUPAC Name | 4-chloro-5,7-difluoroquinazoline | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Appearance | Solid (typical) | CymitQuimica[2] |

Synthesis of 4-Chloro-5,7-difluoroquinazoline: A Validated Workflow

The most established and reliable method for synthesizing 4-chloroquinazolines is the chlorination of the corresponding quinazolin-4-one precursor. This transformation is typically achieved with high efficiency using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The causality behind this choice lies in the conversion of the relatively unreactive amide-like hydroxyl group of the quinazolinone into a highly effective leaving group, which is then displaced by a chloride ion.

The following protocol is a field-proven method adapted from established procedures for analogous compounds, ensuring a high probability of success and reproducibility.

Diagram of Synthesis Workflow

Caption: General two-step synthesis of 4-Chloro-5,7-difluoroquinazoline.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Chloro-5,7-difluoroquinazoline from 5,7-Difluoroquinazolin-4(3H)-one.

Materials:

-

5,7-Difluoroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask dried in an oven and cooled under a nitrogen atmosphere, suspend 5,7-Difluoroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-15 volumes). Expertise & Experience: Using POCl₃ as both the reagent and solvent ensures the reaction proceeds to completion. A suspension is typical at the start.

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of DMF (e.g., 0.05 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active species that facilitates the chlorination of the quinazolinone.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up (Quenching): Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. Trustworthiness: This step must be performed with extreme caution as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.

-

Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 20 volumes) and brine (1 x 20 volumes). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 4-Chloro-5,7-difluoroquinazoline.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. While experimental spectra for this specific compound are not widely available in public repositories, a combination of Mass Spectrometry and NMR spectroscopy provides a definitive analytical workflow. The data below represents the expected results based on the compound's structure and data from close analogs.

Protocol: Sample Preparation for Analysis

-

NMR Sample: Dissolve ~5-10 mg of the synthesized solid in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

MS Sample: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization mass spectrometry (ESI-MS).

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show three distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The proton at C2 will likely be a singlet furthest downfield (~8.9 ppm). The protons at C6 and C8 will appear as multiplets, showing coupling to the adjacent fluorine atoms (H-F coupling). |

| ¹³C NMR | Expect 8 distinct carbon signals. Carbons bonded to fluorine (C5, C7) will show large one-bond C-F coupling constants. The other carbons (C4a, C6, C8, C8a) will show smaller two- or three-bond C-F couplings. The chlorinated carbon (C4) will be significantly downfield. |

| ¹⁹F NMR | Two distinct fluorine signals are expected, each likely appearing as a doublet of doublets or a triplet due to coupling with the aromatic protons. Chemical shifts are typically referenced to CFCl₃. |

| Mass Spec. (ESI-MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak [M+H]⁺ should be observed at m/z 201.0, with a significant M+2 peak (~32% of the M peak intensity) at m/z 203.0, confirming the presence of ³⁵Cl and ³⁷Cl isotopes. |

Application in Kinase Inhibitor Synthesis

The primary utility of 4-Chloro-5,7-difluoroquinazoline is as an electrophilic partner in SNAr reactions. It is a cornerstone intermediate in the synthesis of anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

Diagram of Core Reaction

Caption: Nucleophilic substitution at C4, the key reaction for drug synthesis.

Representative Protocol: Synthesis of an Anilinoquinazoline Derivative

Objective: To perform a nucleophilic aromatic substitution on 4-Chloro-5,7-difluoroquinazoline with a model substituted aniline.

Materials:

-

4-Chloro-5,7-difluoroquinazoline (1.0 eq)

-

Substituted aniline (e.g., 3-ethynylaniline, 1.1 eq)

-

Isopropanol or n-Butanol

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (optional, but often used to scavenge HCl byproduct)

-

Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

-

Setup: Dissolve 4-Chloro-5,7-difluoroquinazoline in isopropanol (10-20 volumes) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add the substituted aniline to the solution. If desired, add the base (1.2 eq).

-

Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) for 2-12 hours. The reaction progress can be monitored by observing the precipitation of the product hydrochloride salt or by TLC/LC-MS.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

-

Purification: The product can be further purified by recrystallization or by converting the salt to the free base and performing column chromatography if necessary.

Safety and Handling

As a chlorinated heterocyclic compound, 4-Chloro-5,7-difluoroquinazoline should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-5,7-difluoroquinazoline is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, governed by the strategic placement of its chloro and fluoro substituents, provides a reliable and versatile platform for constructing complex molecular architectures. By understanding its core properties and mastering the synthetic and analytical protocols detailed in this guide, researchers can confidently leverage this key intermediate to accelerate the development of novel therapeutics targeting a range of human diseases.

References

-

PubChem. (n.d.). 4-Chloro-5,7-difluoroquinazoline. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. (Note: This is a general reference for standard synthetic procedures and reagents like POCl₃ and SOCl₂).

- Zhang, D. (2013). Bicyclic compounds as kinases inhibitors. U.S.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,7-difluoroquinazoline: Core Starting Materials and Strategic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4-Chloro-5,7-difluoroquinazoline, a crucial intermediate in the development of contemporary pharmaceuticals. The primary focus is on the strategic selection of starting materials and the rationale behind the experimental choices, ensuring a robust and reproducible synthesis. This document delves into the core chemical principles, offering field-proven insights for researchers in medicinal chemistry and process development.

Introduction: The Significance of the Quinazoline Scaffold